1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide
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Overview
Description
1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the imidazo[1,2-a]pyrimidine core in the structure makes it a valuable compound for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions typically involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . For industrial production, the compound can be synthesized using an efficient 3-sulfonylmethylation protocol with sodium sulfinates in dimethylacetamide (DMA) and water via an iron(III) chloride-catalyzed three-component coupling reaction .
Chemical Reactions Analysis
1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfonylmethylation reactions can yield sulfonylmethylated imidazo[1,2-a]pyrimidines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a pharmacodynamic backbone for various drugs, including anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-HIV, and anti-tuberculosis pharmaceutical candidates . Its unique structure allows for functionalization at different positions, making it a versatile compound for drug development and other research purposes.
Mechanism of Action
The mechanism of action of 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of various bonds, such as carbon–carbon and carbon–nitrogen bonds . The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and other imidazo[1,2-a]pyrimidines . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The presence of the sulfanyl and N,N-dimethylformamide groups in this compound makes it unique and provides distinct chemical and biological properties.
Biological Activity
1-{Imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide (IDMF) is a compound that has garnered attention due to its potential biological activities. This article explores the chemical properties, synthesis, and various biological activities associated with IDMF, drawing from diverse research findings.
- Molecular Formula : C₉H₁₀N₄OS
- Molecular Weight : 222.27 g/mol
- IUPAC Name : S-imidazo[1,2-a]pyrimidin-6-yl N,N-dimethylcarbamothioate
- Appearance : Powder
- Storage Temperature : Room Temperature
Synthesis
IDMF can be synthesized through the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides. The synthesis involves various methodologies including classical synthetic techniques and quantum chemical calculations to optimize yields and purity of the final product .
Biological Activity Overview
The biological activity of IDMF is closely related to its structural components, particularly the imidazo[1,2-a]pyrimidine moiety. This class of compounds is known for a wide range of pharmacological effects:
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent antifungal activity against Candida albicans when compared to established antifungal agents like voriconazole .
Compound | Antifungal Activity (IC50) |
---|---|
IDMF | To be determined |
Voriconazole | Reference standard |
Anticancer Potential
IDMF and its analogs have been evaluated for their anticancer properties. The imidazo[1,2-a]pyrimidine scaffold has been linked to various anticancer mechanisms, including inhibition of cell proliferation in different cancer cell lines. For example, compounds derived from this scaffold have shown cytotoxic effects with IC50 values in the nanomolar range against multiple cancer types .
Cell Line | IC50 (nM) |
---|---|
MCF-7 | 45 |
HepG-2 | 46 |
HCT-116 | 48 |
Anti-inflammatory and Analgesic Effects
Studies suggest that imidazo[1,2-a]pyrimidines may also exhibit anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms in vitro and in vivo .
Structure-Activity Relationship (SAR)
The biological activities of IDMF can be explained through structure-activity relationship (SAR) studies. Variations in substituents on the imidazo[1,2-a]pyrimidine ring can significantly influence the compound's efficacy and selectivity for various biological targets. For instance, modifications at specific positions on the ring system may enhance binding affinity to target enzymes or receptors involved in disease processes .
Case Studies
Case Study 1: Antifungal Activity
In a recent study evaluating the antifungal potential of new imidazo[1,2-a]pyrimidine derivatives, molecular docking simulations indicated that these compounds could effectively bind to the CYP51 enzyme, a key target in antifungal therapy. The study highlighted that certain derivatives exhibited superior binding affinities compared to traditional antifungals .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxicity of imidazo[1,2-a]pyrimidine derivatives against breast cancer cells (MCF-7). The study revealed that specific modifications led to enhanced cytotoxic effects, suggesting that IDMF could serve as a lead compound for further development in cancer therapy .
Properties
IUPAC Name |
S-imidazo[1,2-a]pyrimidin-6-yl N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-12(2)9(14)15-7-5-11-8-10-3-4-13(8)6-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHWVTAVWDCZQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CN2C=CN=C2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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